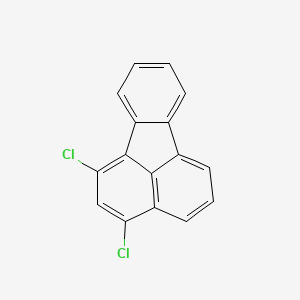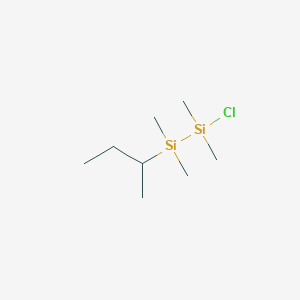![molecular formula C22H18ClF3N2O B14417967 N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea CAS No. 86764-57-0](/img/structure/B14417967.png)
N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structure and properties It features a urea core substituted with dibenzyl groups and a 4-chloro-3-(trifluoromethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with dibenzylamine. The reaction is carried out in an inert organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The isocyanate is added slowly to the amine to control the reaction temperature and avoid side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
科学的研究の応用
N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through its functional groups. The urea moiety can form hydrogen bonds, while the phenyl groups contribute to hydrophobic interactions. These interactions can affect the compound’s binding to proteins or other biomolecules, influencing its biological activity .
類似化合物との比較
Similar Compounds
- N,N-Dibenzyl-4-chloro-3-nitrobenzamide
- N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N,N-Dibenzyl-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and interactions compared to similar compounds .
特性
CAS番号 |
86764-57-0 |
|---|---|
分子式 |
C22H18ClF3N2O |
分子量 |
418.8 g/mol |
IUPAC名 |
1,1-dibenzyl-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H18ClF3N2O/c23-20-12-11-18(13-19(20)22(24,25)26)27-21(29)28(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,27,29) |
InChIキー |
GCNBDXBHXVRVPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


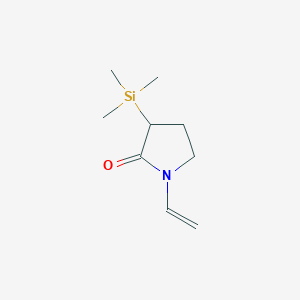
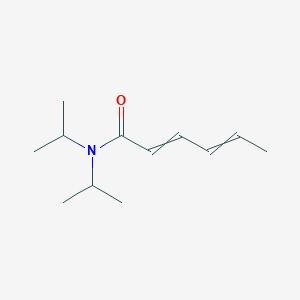
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
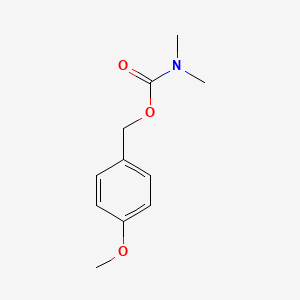
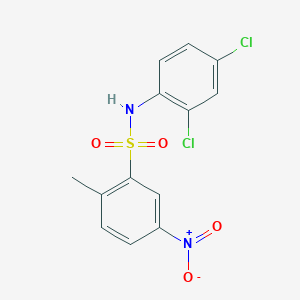
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
